3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-BENZYL-4-METHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4-METHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . This intermediate can then be further reacted with various reagents to introduce the benzyl and tetramethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4-METHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and tetramethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-BENZYL-4-METHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-BENZYL-4-METHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis of the target compound.
7-Hydroxy-4-methyl-2H-chromen-2-one: A precursor in the synthetic route.
Benzyl alcohol, p-methoxy-: A related compound with similar structural features.
Uniqueness
3-BENZYL-4-METHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H28O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C28H28O3/c1-17-13-18(2)20(4)26(19(17)3)16-30-23-11-12-24-21(5)25(28(29)31-27(24)15-23)14-22-9-7-6-8-10-22/h6-13,15H,14,16H2,1-5H3 |
InChI Key |
FKIVMPMAUYXWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
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